molecular formula C8H13NO2 B2841811 N-[(3S)-Oxan-3-yl]prop-2-enamide CAS No. 2223102-78-9

N-[(3S)-Oxan-3-yl]prop-2-enamide

Cat. No.: B2841811
CAS No.: 2223102-78-9
M. Wt: 155.197
InChI Key: TUFRDESXTCEHSS-ZETCQYMHSA-N
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Description

N-[(3S)-Oxan-3-yl]prop-2-enamide, also designated as fisogatinib (INN: World Health Organization), is a synthetic small-molecule tyrosine kinase inhibitor with antineoplastic properties . Its systematic IUPAC name is N-[(3S,4S)-3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl]prop-2-enamide. The compound features a prop-2-enamide (acrylamide) backbone linked to a substituted tetrahydropyran (oxan) ring, with stereochemistry at the 3S and 4S positions critical for its biological activity. Fisogatinib targets kinase signaling pathways, making it relevant in oncology research .

Properties

IUPAC Name

N-[(3S)-oxan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-8(10)9-7-4-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFRDESXTCEHSS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@H]1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-Oxan-3-yl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under specific conditions. One common method includes the use of electrophilic activation of amides, which can be achieved using reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride . This reaction is characterized by its simplicity and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-Oxan-3-yl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triflic anhydride, LiHMDS, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while reduction can produce simpler amide compounds.

Scientific Research Applications

N-[(3S)-Oxan-3-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3S)-Oxan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural Analogues from Natural Sources

Several prop-2-enamide derivatives have been isolated from natural sources, particularly plants. For example, Lycium yunnanense roots yield multiple acrylamide derivatives with anti-inflammatory activity (Table 1). Key examples include:

  • Compound 4 : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]prop-2-enamide
  • Compound 10 : N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide
  • Compound 12 : Dihydro-feruloyl-5-methoxytyramine

These compounds share the prop-2-enamide core but differ in substituents on the aromatic rings and alkyl side chains. For instance, hydroxyl and methoxy groups dominate their structures, which enhance hydrogen-bonding interactions and solubility .

Table 1: Anti-Inflammatory Activity of Natural Prop-2-enamide Derivatives

Compound Structure Features IC50 (μM) Source
4 4-hydroxy-3-methoxy phenyl + methoxyethyl <17.21 ± 0.50 Lycium yunnanense
6 p-Hydroxycoumaroyl + tyramine <17.21 ± 0.50 Lycium yunnanense
7 p-Hydroxyphenethyl + caffeoyl <17.21 ± 0.50 Lycium yunnanense
12 Dihydro-feruloyl + 5-methoxytyramine <17.21 ± 0.50 Lycium yunnanense

In contrast, fisogatinib lacks phenolic hydroxyl groups but incorporates a quinazoline-linked dichloro-dimethoxyphenyl moiety and a tetrahydropyran ring. This structural divergence shifts its therapeutic application from anti-inflammatory to anticancer .

Functional and Pharmacological Differences

  • Bioactivity : Natural prop-2-enamides exhibit anti-inflammatory effects (IC50 <17.21 μM) via modulation of inflammatory mediators like COX-2 . Fisogatinib, however, inhibits tyrosine kinases, disrupting oncogenic signaling pathways .
  • Solubility and Bioavailability : Hydroxyl groups in natural analogs improve aqueous solubility, whereas fisogatinib’s dichloro-dimethoxyphenyl and tetrahydropyran groups enhance lipophilicity, favoring membrane permeability and blood-brain barrier penetration .
  • Synthetic Accessibility : Natural analogs require complex extraction and purification , while fisogatinib is synthesized via modular coupling reactions (e.g., CDI-mediated amide bond formation), similar to methods described for other acrylamides .

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